![molecular formula C20H14F2N2O4S B2773021 2,4-difluoro-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide CAS No. 922010-05-7](/img/structure/B2773021.png)
2,4-difluoro-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “2,4-difluoro-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide” is a chemical compound with potential pharmaceutical applications . It is related to a class of compounds that are selective inhibitors of the Dopamine D2 receptor .
Molecular Structure Analysis
The molecular structure of this compound is complex, featuring a dibenzo[b,f][1,4]oxazepin ring system, which is a type of heterocyclic compound . The compound also contains two fluorine atoms and a sulfonamide group.Scientific Research Applications
Environmental Chemistry Applications
Research has shown that benzenesulfonamides, a class to which the mentioned compound belongs, are significant in the context of environmental chemistry. For instance, benzenesulfonamides have been identified as emerging contaminants due to their widespread industrial and household applications. A novel method developed for the simultaneous determination of various benzenesulfonamides in soil demonstrates the environmental relevance of these compounds. This method involves a straightforward procedure using low-pressurized microwave-assisted extraction and high-performance liquid chromatography for quantification, highlighting the compound's significance in environmental monitoring and contamination assessment (Speltini et al., 2016).
Medicinal Chemistry and Photodynamic Therapy
In the realm of medicinal chemistry, benzenesulfonamide derivatives exhibit promising biological activities. For example, zinc phthalocyanine substituted with new benzenesulfonamide derivative groups has been synthesized, showing high singlet oxygen quantum yield. These properties are critical for photodynamic therapy applications in cancer treatment, underscoring the potential medicinal applications of benzenesulfonamide derivatives (Pişkin, Canpolat, & Öztürk, 2020).
Synthetic Methodology
In synthetic chemistry, benzenesulfonamides serve as key intermediates or functional groups facilitating novel synthetic routes. For instance, the generation of benzosultams through the trifluoromethylation of 2-ethynylbenzenesulfonamides under visible light illustrates the utility of benzenesulfonamide derivatives in synthesizing complex molecules. This process involves photo-initiated trifluoromethylation followed by C–N bond formation, showcasing the role of benzenesulfonamides in the development of new synthetic methodologies (Xiang, Kuang, & Wu, 2016).
properties
IUPAC Name |
2,4-difluoro-N-(5-methyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14F2N2O4S/c1-24-16-4-2-3-5-18(16)28-17-8-7-13(11-14(17)20(24)25)23-29(26,27)19-9-6-12(21)10-15(19)22/h2-11,23H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKNIDJDVAKJAPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2OC3=C(C1=O)C=C(C=C3)NS(=O)(=O)C4=C(C=C(C=C4)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14F2N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-difluoro-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.